molecular formula C12H20O4 B14372065 6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate CAS No. 89822-43-5

6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate

Cat. No.: B14372065
CAS No.: 89822-43-5
M. Wt: 228.28 g/mol
InChI Key: ICPZNULAUMKGDN-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate is a chemical compound with a complex structure that includes hydroxyl, methylidene, and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar functional groups but a less complex structure.

    Methyl butyrate: Another ester with a different alkyl chain but similar chemical properties.

    Isopropyl butanoate: An ester with a branched alkyl group, used in similar applications.

Uniqueness

6-Hydroxy-2-methylidene-3-(2-oxoethyl)heptyl acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications and interactions, making it a valuable compound in various scientific fields.

Properties

CAS No.

89822-43-5

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

[6-hydroxy-2-methylidene-3-(2-oxoethyl)heptyl] acetate

InChI

InChI=1S/C12H20O4/c1-9(8-16-11(3)15)12(6-7-13)5-4-10(2)14/h7,10,12,14H,1,4-6,8H2,2-3H3

InChI Key

ICPZNULAUMKGDN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(CC=O)C(=C)COC(=O)C)O

Origin of Product

United States

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